Dihydrodehydrodiconiferyl alcohol 9-O-|A-D-xylopyranoside

Catalog No.
S15745187
CAS No.
M.F
C25H32O10
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrodehydrodiconiferyl alcohol 9-O-|A-D-xylopyr...

Product Name

Dihydrodehydrodiconiferyl alcohol 9-O-|A-D-xylopyranoside

IUPAC Name

(2R,3R,4S,5R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C25H32O10

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C25H32O10/c1-31-19-10-14(5-6-17(19)27)23-16(11-33-25-22(30)21(29)18(28)12-34-25)15-8-13(4-3-7-26)9-20(32-2)24(15)35-23/h5-6,8-10,16,18,21-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,18+,21-,22+,23+,25+/m0/s1

InChI Key

GZLTWCGHVQYMHT-PBSLLFOFSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(C2COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside is a phenolic compound characterized by its unique structure, which includes a dihydro derivative of dehydrodiconiferyl alcohol linked to a xylopyranoside moiety. This compound is primarily found in various plant species, including Cinnamomum subavenium and Saussurea medusa. Its molecular formula is C22H26O11C_{22}H_{26}O_{11}, and it has a molecular weight of approximately 446.44 g/mol .

The compound exhibits significant structural features that contribute to its biological properties, including multiple hydroxyl groups that enhance its reactivity and potential for interaction with biological systems. The presence of the xylopyranoside unit suggests that it may play a role in plant metabolism and defense mechanisms.

Typical of phenolic compounds. These include:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones, which may further react with nucleophiles.
  • Glycosylation: The xylopyranoside moiety can participate in glycosidic bond formation with other sugars or phenolic compounds.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, potentially modifying its solubility and biological activity.

These reactions are crucial for understanding the compound's stability, reactivity, and potential modifications that could enhance its pharmacological properties.

Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside has been identified as possessing various biological activities, notably:

  • Antiviral Activity: It has shown promise as an anti-hepatitis B virus agent, indicating its potential in antiviral therapies .
  • Antioxidant Properties: The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, which is beneficial for reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, although further research is necessary to elucidate the mechanisms involved.

The synthesis of dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside can be achieved through several methods:

  • Natural Extraction: This compound can be isolated from plant sources through extraction techniques such as solvent extraction or chromatography.
  • Chemical Synthesis: Synthetic routes may involve the coupling of dihydrodehydrodiconiferyl alcohol with β-D-xylopyranoside using glycosylation reactions under acidic or enzymatic conditions.
  • Biotransformation: Utilizing microbial or enzymatic systems to modify existing phenolic compounds into the desired glycoside form.

Each method offers different advantages regarding yield, purity, and scalability.

Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside has several potential applications:

  • Pharmaceuticals: Due to its antiviral and antioxidant properties, it could be developed into therapeutic agents for treating viral infections and oxidative stress-related diseases.
  • Nutraceuticals: Its health benefits may allow it to be incorporated into dietary supplements aimed at enhancing immune function and reducing inflammation.
  • Cosmetics: The antioxidant properties make it suitable for formulations aimed at skin protection against oxidative damage.

Research on the interactions of dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside with various biological targets is ongoing. Initial studies indicate:

  • Protein Binding: Investigations into how this compound binds to proteins involved in cellular signaling pathways could provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized within the body will help clarify its bioavailability and efficacy.

These studies are crucial for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Dehydrodiconiferyl alcohol 4-O-β-D-glucopyranosideSimilar phenolic structure with glucopyranosideDifferent sugar moiety; potential for varied bioactivity .
Dihydrodehydrodiconiferyl alcohol 9-O-β-D-glucosideContains a glucoside instead of xylosideMay exhibit different solubility and absorption characteristics .
Dihydrodehydrodiconiferyl alcoholLacks the xylopyranoside groupOffers insight into the role of glycosylation in activity .

These comparisons highlight the uniqueness of dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside, particularly regarding its specific sugar linkage and associated biological activities. Each compound's distinct structural features contribute to varying pharmacological profiles, making them suitable for diverse applications in medicine and industry.

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

492.19954721 g/mol

Monoisotopic Mass

492.19954721 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

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